3-(2,6-Dimethylphenyl)thiolan-3-ol
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Overview
Description
3-(2,6-Dimethylphenyl)thiolan-3-ol is a chemical compound belonging to the thiolan-3-ol family. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research. This compound is known for its versatility and is widely used in scientific research due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)thiolan-3-ol typically involves the reaction of 2,6-dimethylphenylthiol with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the opening of the epoxide ring and subsequent formation of the thiolan-3-ol structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)thiolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the thiol group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiolan derivatives.
Substitution: Various substituted thiolan derivatives.
Scientific Research Applications
3-(2,6-Dimethylphenyl)thiolan-3-ol finds applications in various fields of scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in material science.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also exhibit antimicrobial activity by disrupting the cell membranes of microorganisms, leading to their inhibition or destruction. The exact molecular targets and pathways involved in these effects are still under investigation and may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dimethylphenyl)thiolane-3-one: A structurally similar compound with a ketone group instead of a hydroxyl group.
2,6-Dimethylphenylthiol: A precursor in the synthesis of 3-(2,6-Dimethylphenyl)thiolan-3-ol.
Thiolan-3-ol derivatives: Various derivatives with different substituents on the thiolan ring.
Uniqueness
This compound is unique due to its specific combination of a thiolan ring and a 2,6-dimethylphenyl group. This unique structure imparts distinctive chemical and physical properties, making it valuable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)thiolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-9-4-3-5-10(2)11(9)12(13)6-7-14-8-12/h3-5,13H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQXWCQJOPHYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2(CCSC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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